9-benzyl-6-chloro-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-BENZYL-6-CHLORO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BENZYL-6-CHLORO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with chromeno[8,7-e][1,3]oxazin precursors under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-BENZYL-6-CHLORO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and pathogens .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its derivatives are being investigated for their efficacy in treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 9-BENZYL-6-CHLORO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-Benzyl-6-chloro-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
Compared to similar compounds, 9-BENZYL-6-CHLORO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its unique combination of benzyl, chloro, and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H18ClNO3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
9-benzyl-6-chloro-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H18ClNO3/c25-21-11-19-18(17-9-5-2-6-10-17)12-22(27)29-23(19)20-14-26(15-28-24(20)21)13-16-7-3-1-4-8-16/h1-12H,13-15H2 |
InChI Key |
VYCQXPNLCFWTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=CC(=C2OCN1CC4=CC=CC=C4)Cl)C(=CC(=O)O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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